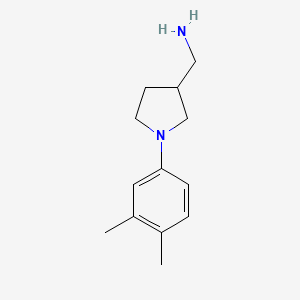
3-Chloro-1,1-difluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1-difluoropropane is an organic compound with the molecular formula C3H5ClF2 It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which contains chlorine and fluorine atoms attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-difluoropropane can be achieved through several methods. One common approach involves the halogenation of propane derivatives. For instance, the reaction of 1,1,1-trifluoropropane with chlorine gas under controlled conditions can yield this compound. The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as distillation and recrystallization, to remove any impurities and obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,1-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of hydrocarbons.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can yield 3-Iodo-1,1-difluoropropane, while oxidation with potassium permanganate can produce 3-Chloro-1,1-difluoropropanol .
Aplicaciones Científicas De Investigación
3-Chloro-1,1-difluoropropane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,1-difluoropropane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a substrate for nucleophilic substitution, oxidation, and reduction processes. The presence of chlorine and fluorine atoms in its structure influences its reactivity and selectivity in these reactions .
In biological systems, this compound can interact with enzymes that catalyze halogenation and dehalogenation reactions. These interactions can provide insights into the enzymatic mechanisms and the role of halogenated compounds in biological processes .
Comparación Con Compuestos Similares
3-Chloro-1,1-difluoropropane can be compared with other similar compounds, such as:
1-Chloro-1,1-difluoropropane: This compound has a similar structure but differs in the position of the chlorine atom.
3-Chloro-1,1,1-trifluoropropane: This compound contains an additional fluorine atom, which affects its chemical properties and reactivity.
1,3-Dichloro-1,1-difluoropropane: This compound has two chlorine atoms and two fluorine atoms, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and applications in various fields.
Propiedades
Número CAS |
83124-57-6 |
|---|---|
Fórmula molecular |
C3H5ClF2 |
Peso molecular |
114.52 g/mol |
Nombre IUPAC |
3-chloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H5ClF2/c4-2-1-3(5)6/h3H,1-2H2 |
Clave InChI |
IOJZXSJSULVCME-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)
![(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12124336.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12124343.png)
![[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B12124350.png)
![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)
![Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12124369.png)



![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)
![N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12124392.png)
![2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione](/img/structure/B12124413.png)
![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)
